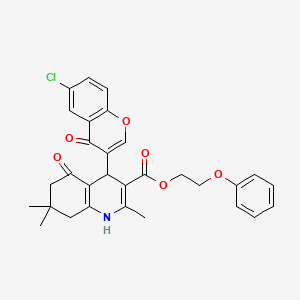

2-phenoxyethyl 4-(6-chloro-4-oxo-4H-chromen-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

The compound 2-phenoxyethyl 4-(6-chloro-4-oxo-4H-chromen-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative featuring a unique chromen-3-yl substituent and a phenoxyethyl ester group. This structural framework is associated with diverse pharmacological activities, including anti-inflammatory and cytoprotective properties, as observed in related hexahydroquinoline derivatives . Its synthesis likely involves multicomponent reactions (e.g., Hantzsch-type cyclization), with crystallographic data for analogous compounds resolved via single-crystal X-ray diffraction using SHELX software .

Propriétés

IUPAC Name |

2-phenoxyethyl 4-(6-chloro-4-oxochromen-3-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28ClNO6/c1-17-25(29(35)37-12-11-36-19-7-5-4-6-8-19)26(27-22(32-17)14-30(2,3)15-23(27)33)21-16-38-24-10-9-18(31)13-20(24)28(21)34/h4-10,13,16,26,32H,11-12,14-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVFIGMDKSMTZMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=COC4=C(C3=O)C=C(C=C4)Cl)C(=O)OCCOC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28ClNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50386861 | |

| Record name | ST50709643 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50386861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5876-40-4 | |

| Record name | ST50709643 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50386861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxyethyl 4-(6-chloro-4-oxo-4H-chromen-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the chromen and quinoline intermediates, followed by their coupling through esterification or amidation reactions. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-Phenoxyethyl 4-(6-chloro-4-oxo-4H-chromen-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: The phenoxyethyl and chloro groups can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones or other reduced derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.

Applications De Recherche Scientifique

Drug Discovery

This compound is included in various screening libraries aimed at identifying new therapeutic agents. It has been noted for its inclusion in the MCL1 Targeted Library , which consists of compounds that may inhibit specific cancer-related proteins. This suggests potential applications in oncology research .

Antimicrobial Activity

Preliminary studies indicate that derivatives of compounds similar to this structure exhibit antimicrobial properties. The presence of the chromene moiety is often associated with biological activities that could be harnessed against bacterial and fungal infections .

Antioxidant Properties

Compounds with similar structural frameworks have shown antioxidant activity, which is crucial for developing treatments for oxidative stress-related diseases. The hexahydroquinoline structure may contribute to this activity by scavenging free radicals .

Anti-inflammatory Effects

Research on related compounds has demonstrated anti-inflammatory properties, making them candidates for treating inflammatory diseases. The ability to modulate inflammatory pathways could be a significant area of exploration for this compound .

Case Study 1: Screening for Anticancer Activity

In a study examining various compounds for their ability to inhibit cancer cell proliferation, derivatives similar to the target compound were tested against multiple cancer cell lines. Results indicated that certain modifications to the hexahydroquinoline structure enhanced cytotoxicity against breast and lung cancer cells .

Case Study 2: Synthesis and Bioactivity Assessment

A research team synthesized several derivatives of the compound and assessed their bioactivity through in vitro assays. They found that modifications to the phenoxyethyl group significantly impacted the compound's efficacy as an antimicrobial agent .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 2-phenoxyethyl 4-(6-chloro-4-oxo-4H-chromen-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparaison Avec Des Composés Similaires

Substituent Variations in the Hexahydroquinoline Core

The target compound’s hexahydroquinoline core is modified at three key positions:

- Position 4 : 6-Chloro-4-oxo-4H-chromen-3-yl group (chromone-derived substituent).

- Position 3: 2-Phenoxyethyl ester (uncommon in literature analogs).

- Positions 2,7,7 : Methyl and ketone groups.

Below is a comparative analysis with structurally similar compounds (Table 1):

Key Observations :

- Position 4 Substituents: Chromone-derived groups (as in the target) are rare but may confer unique electronic effects due to the conjugated chromenone system, differing from simple aryl substituents (e.g., chlorophenyl, fluorophenyl) .

Pharmacological and Physicochemical Differences

- Bioactivity: Ethyl 4-(2-chlorophenyl)-... analogs demonstrate anti-inflammatory effects at low doses (0.1–1.0 mg/kg), suggesting the target compound’s chromenone group could modulate potency or selectivity .

- Solubility: Fluorophenyl and methoxyphenyl analogs exhibit higher aqueous solubility compared to chlorophenyl derivatives, implying that the target’s chromenone moiety may reduce solubility .

- Synthetic Accessibility: Ethyl esters (e.g., ) are more commonly synthesized than phenoxyethyl esters, which may require specialized coupling reagents.

Crystallographic and Structural Insights

- Hexahydroquinoline Conformation: Single-crystal X-ray studies of ethyl 4-phenyl analogs reveal a boat conformation in the hexahydroquinoline ring, with bond angles (e.g., O2–C14–O3 = 121.58°) critical for stability . The target compound’s chromenone substituent may introduce steric hindrance, altering ring puckering.

- Disorder in Ester Groups: Ethyl esters in analogs show minimal disorder, while bulkier esters (e.g., phenoxyethyl) may exhibit rotational flexibility, complicating crystallographic refinement .

Activité Biologique

The compound 2-phenoxyethyl 4-(6-chloro-4-oxo-4H-chromen-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (referred to as Compound 3004-4894 ) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

The molecular formula of Compound 3004-4894 is with a molecular weight of 505.95 g/mol . The compound features several functional groups that contribute to its biological activity:

| Property | Value |

|---|---|

| Molecular Weight | 505.95 g/mol |

| Hydrogen Bond Acceptors | 9 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 7 |

| LogP (Partition Coefficient) | 4.635 |

| Water Solubility (LogSw) | -4.75 |

| Polar Surface Area | 73.008 Ų |

| pKa | 3.32 |

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar compounds within the chromenone and quinoline classes. For instance, compounds with structural features akin to Compound 3004-4894 have shown promising results in inhibiting cancer cell proliferation in vitro. A notable study evaluated various derivatives against breast cancer cell lines and reported significant cytotoxic effects attributed to specific structural modifications .

Enzyme Inhibition

Research indicates that derivatives of chromenone-like structures can act as inhibitors of key enzymes involved in cancer progression and Alzheimer's disease. For example:

- Cholinesterase Inhibition : Some derivatives have demonstrated moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in Alzheimer's pathology .

The IC50 values for these activities were reported as follows:

| Compound | AChE IC50 (μM) | BChE IC50 (μM) |

|---|---|---|

| Compound 3b | 10.4 | 7.7 |

| Compound 3e | 5.4 | 9.9 |

These findings suggest that modifications on the chromenone structure can enhance enzyme inhibition effectiveness.

Antioxidant Activity

Antioxidant properties have also been observed in compounds related to Compound 3004-4894. The presence of electron-withdrawing groups has been linked to improved free radical scavenging abilities . This activity is crucial for mitigating oxidative stress-related diseases.

Case Studies

- Screening for Anticancer Activity : A study screened a library of compounds similar to Compound 3004-4894 using multicellular spheroid models to evaluate their anticancer efficacy. Results indicated that certain modifications led to enhanced cytotoxicity against various cancer cell lines .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinities of this compound with target proteins involved in cancer progression and neurodegenerative diseases. These studies provide insight into the mechanism of action at the molecular level .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with the formation of the hexahydroquinoline core via condensation of substituted aldehydes (e.g., 6-chloro-4-oxochromene-3-carbaldehyde) with β-keto esters. Cyclization is achieved using acid catalysts (e.g., p-TsOH) or microwave-assisted methods to enhance efficiency . Key steps include:

- Imine formation : Reaction of aldehyde with ammonium acetate.

- Cyclocondensation : With cyclohexanedione derivatives under reflux (e.g., ethanol, 80°C, 12 hours).

- Esterification : Phenoxyethyl group introduction via nucleophilic substitution. Critical Parameters : Temperature control (±2°C), solvent polarity (e.g., DMF vs. ethanol), and catalyst loading (5–10 mol%). Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity.

Q. Which spectroscopic techniques are most effective for structural elucidation?

- NMR Spectroscopy : H and C NMR confirm regiochemistry of substituents (e.g., chromen-4-one vs. hexahydroquinoline protons). Coupling constants (e.g., ) distinguish cis/trans configurations .

- X-ray Crystallography : Resolves spatial arrangement, particularly steric effects from 2,7,7-trimethyl groups .

- HRMS and IR : HRMS validates molecular weight ( 547.2 [M+H]), while IR identifies carbonyl stretches (1680–1720 cm) .

Q. What preliminary biological assays are recommended to assess bioactivity?

Prioritize in vitro assays:

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Anti-inflammatory : COX-2 inhibition (IC via ELISA) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, IC < 50 µM suggests therapeutic potential) . Controls : Compare with reference drugs (e.g., diclofenac for anti-inflammatory studies) .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro vs. methoxy groups) affect structure-activity relationships (SAR)?

- Electron-Withdrawing Groups (e.g., Cl) : Enhance electrophilicity, improving enzyme inhibition (e.g., 6-Cl increases binding to COX-2’s hydrophobic pocket) .

- Steric Effects : 2,7,7-Trimethyl groups reduce conformational flexibility, potentially lowering off-target interactions . Methodology : Synthesize analogs (e.g., replacing Cl with Br or F) and compare IC values. Use molecular docking (AutoDock Vina) to predict binding poses .

Q. What computational strategies validate interactions with biological targets?

- Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., 100 ns trajectories in GROMACS) .

- QSAR Models : Correlate logP and polar surface area with permeability (e.g., Caco-2 cell predictive models) .

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox activity (e.g., chromen-4-one’s electron-deficient region) .

Q. How should conflicting bioactivity data between studies be resolved?

- Reproducibility Checks : Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) .

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities >98% .

- Meta-Analysis : Compare datasets from structurally similar compounds (e.g., ethyl vs. phenoxyethyl esters) .

Q. What methodologies assess metabolic stability in hepatic systems?

- Liver Microsome Assays : Incubate compound with rat/human microsomes (1 mg/mL, NADPH regeneration system). Monitor degradation via LC-MS/MS over 60 minutes .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .

Q. Can synergistic effects with existing therapeutics be quantified?

- Combination Index (CI) : Apply the Chou-Talalay method (CompuSyn software) to evaluate synergy (CI < 1) with antibiotics (e.g., ciprofloxacin) .

- Isobolograms : Plot dose-response curves for dual therapies .

Q. What formulation strategies improve aqueous solubility?

Q. How does enantiomeric purity impact biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.